molecular formula C10H7BrN2O B3069321 3-bromo-5-pyridin-2-yl-1H-pyridin-2-one CAS No. 381233-79-0

3-bromo-5-pyridin-2-yl-1H-pyridin-2-one

Cat. No. B3069321
CAS RN: 381233-79-0
M. Wt: 251.08 g/mol
InChI Key: PEQPGOOJLLJRPM-UHFFFAOYSA-N
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Description

“3-bromo-5-pyridin-2-yl-1H-pyridin-2-one” is an organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . It is also known as "3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, 5-Bromo-2(1H)-pyridone undergoes difluormethylation in the presence of sodium chlorodifluoroacetate (ClCF2COONa) and methyl cyanide .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid” has a melting point of 197-200 °C .

Scientific Research Applications

Safety and Hazards

As with any chemical substance, safety precautions should be taken to avoid direct contact with skin, eyes, and respiratory tract. In case of accidental exposure or discomfort, immediate medical attention should be sought .

Future Directions

The future directions for the study of “3-bromo-5-pyridin-2-yl-1H-pyridin-2-one” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanisms of action, and physical and chemical properties. Additionally, their potential applications in various fields such as medicine could be investigated .

properties

IUPAC Name

3-bromo-5-pyridin-2-yl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-5-7(6-13-10(8)14)9-3-1-2-4-12-9/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQPGOOJLLJRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CNC(=O)C(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289759
Record name 5′-Bromo[2,3′-bipyridin]-6′(1′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

381233-79-0
Record name 5′-Bromo[2,3′-bipyridin]-6′(1′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=381233-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′-Bromo[2,3′-bipyridin]-6′(1′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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